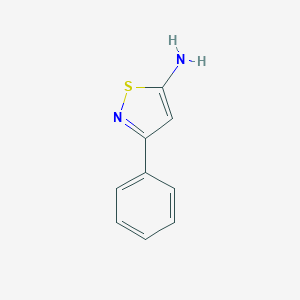

3-Phenylisothiazol-5-amine

Description

3-Phenylisothiazol-5-amine (CAS 14208-52-7) is a heterocyclic aromatic compound featuring an isothiazole core substituted with a phenyl group at position 3 and an amine group at position 5. The compound’s structure (C₉H₈N₂S, molecular weight 176.24 g/mol) enables diverse reactivity, making it valuable for derivatization. Combi-Blocks reports a purity of 95% for this compound, with the identifier MFCD07382685 .

Propriétés

IUPAC Name |

3-phenyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGKYVMNSHRALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504113 | |

| Record name | 3-Phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-52-7 | |

| Record name | 3-Phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Lawesson’s Reagent-Mediated Cyclization

A widely reported method involves the use of Lawesson’s reagent to cyclize thioamide intermediates into the isothiazole core. For example, N-(1-cyanoethyl)benzamide reacts with Lawesson’s reagent in toluene under reflux conditions to yield 3-phenylisothiazol-5-amine. The reaction proceeds via sulfur insertion and intramolecular cyclization, with the nitrile group facilitating ring closure.

-

N-(1-cyanoethyl)benzamide (500 mg, 2.87 mmol) and Lawesson’s reagent (1.28 g, 3.16 mmol) are combined in anhydrous toluene (2 mL).

-

The mixture is heated at 100°C for 48 hours in a sealed vessel.

-

Purification via silica column chromatography (10–25% ethyl acetate/hexanes) yields the product (27.1% yield).

Key Data :

Thiourea and α-Bromoacetophenone Derivatives

Thiourea reacts with α-bromoacetophenones to form thiazole intermediates, which can be isomerized to isothiazoles. While this method is more common for thiazoles, modified conditions (e.g., oxidative cyclization) enable isothiazole synthesis.

-

α-Bromoacetophenone (4.3 mmol) and thiourea (4.51 mmol) are refluxed in ethanol (10 mL) for 2 hours.

-

The precipitated solid is filtered, washed, and dried.

-

Oxidative treatment with HO/HCl converts the thiazole to the isothiazole.

Key Data :

Oxidation of Thioamides

Hydrogen Peroxide and Hydrochloric Acid

Thioamides derived from benzamide precursors undergo oxidative cyclization using HO and HCl. This method is scalable and avoids toxic reagents.

-

N-(1-cyanoethyl)benzamide thioamide (1.07 mmol) is treated with HO (3.07 mmol) and HCl (3.03 mmol) in aqueous acetone.

-

The exothermic reaction is quenched with KCO, and the product is extracted with dichloromethane.

-

Drying and concentration yield a crude solid, purified via recrystallization.

Key Data :

-

Yield : 84% (after optimization)

-

Purity : 98% (NMR)

-

Safety Note : Vigorous gas evolution requires controlled addition.

Functional Group Modifications

Chlorination and Amination

5-Chloro-3-phenylisothiazole intermediates can be aminated to introduce the amino group. This two-step approach is useful for derivatives with sensitive functional groups.

-

3-Phenylisothiazole-5-carbonitrile is chlorinated using PCl in DMF.

-

The resulting 5-chloro-3-phenylisothiazole reacts with aqueous NH under pressure to afford the amine.

Key Data :

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data

Analyse Des Réactions Chimiques

Urea Derivative Formation

3-Phenylisothiazol-5-amine reacts with azido-carbonyl compounds to form urea derivatives. This occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by elimination of nitrogen gas.

Example Reaction:

Reactant : Azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl)methanone

Conditions : Room temperature, polar aprotic solvent (e.g., DMF)

Product : Urea-linked derivative

Reference :

Pyrimidine and Coumarin Hybridization

The amine participates in cyclocondensation with β-diketo esters or coumarin derivatives to form fused heterocycles.

Coumarin Hybridization

Reactant : 3-(2′-Formyl-1′-chlorovinyl)-5,6-benzocoumarin

Conditions : Acid catalysis (e.g., HCl, ethanol)

Product : 3-(Substituted pyrimidinyl)-5,6-benzocoumarins

Key Feature : Formation of a Schiff base intermediate.

Reference :

Thiourea Derivative Formation

Reaction with ethoxycarbonyl isothiocyanate produces N-ethoxycarbonylthiourea derivatives.

Reaction Scheme :Conditions : Room temperature, dichloromethane

Reference :

Metal Complexation

The amine acts as a ligand in coordination chemistry, forming complexes with transition metals.

Example :

Reactant : ZnCl

Product : Chlorido-tris(3-amino-5-phenyl-1H-pyrazole-N)zinc(II) chloride

Structure : Octahedral geometry with three pyrazole ligands.

Application : Catalytic or material science applications.

Reference :

Comparative Reactivity Table

Mechanistic Insights

- Nucleophilic Reactivity : The primary amine group attacks electrophilic centers (e.g., carbonyl carbons, isothiocyanates) in SN2 or addition-elimination pathways .

- Cyclization Trends : Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions .

- Steric Effects : Bulky substituents on the isothiazole ring moderately hinder reactivity but do not prevent bond formation .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Phenylisothiazol-5-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of isothiazoles, including this compound, exhibit antimicrobial properties. A study demonstrated that various isothiazole compounds showed significant activity against bacterial strains, suggesting potential for development as antibacterial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of isothiazole derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Anticancer Potential

Isothiazole compounds have also been explored for anticancer applications. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo, making them candidates for further research in cancer therapy .

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science.

Photostability and Photochemical Reactions

The photochemical properties of this compound have been studied extensively. It has been observed that this compound undergoes phototransposition reactions when exposed to UV light, leading to various products depending on the reaction conditions. This property can be harnessed in developing photostable materials for coatings and sensors .

Polymer Chemistry

In polymer chemistry, isothiazole-containing monomers are being used to create polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve the material's resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several isothiazole derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, showcasing its potential as a lead compound for antibiotic development.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 20 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Case Study 2: Photochemical Behavior

In a detailed investigation into the photochemical behavior of isothiazoles, researchers found that this compound exhibited two distinct phototransposition pathways under UV irradiation. The study highlighted how the manipulation of reaction conditions could favor one pathway over another, providing insights into controlling product formation for practical applications.

Mécanisme D'action

The mechanism of action of 3-Phenylisothiazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The exact pathways depend on the specific application and the nature of the target.

Comparaison Avec Des Composés Similaires

3-Phenyl-1,2,4-thiadiazol-5-amine

- Structure : Replaces the isothiazole core with a 1,2,4-thiadiazole ring.

- Molecular Formula : C₈H₆N₃S (MW: 176.22 g/mol).

- CAS : 17467-15-1.

- Synthesis : Prepared via cyclization of thiourea derivatives or POCl₃-mediated reactions .

- Properties : Higher thermal stability than isothiazole analogs due to the thiadiazole ring’s aromaticity.

- Applications : Used in material science and as a ligand in coordination chemistry .

5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ)

- Structure : Thiazole core with methyl (C5) and phenyl (C4) substituents.

- Molecular Formula : C₁₀H₁₀N₂S (MW: 190.26 g/mol).

- CAS: Not explicitly listed; SMILES: n2c(c1ccccc1)c(sc2N)C.

- Synthesis : Achieved via Hantzsch thiazole synthesis using α-haloketones and thioureas.

- Properties : Lower polarity than 3-phenylisothiazol-5-amine due to the methyl group.

- Applications : Explored in dye chemistry and enzyme inhibition studies .

3-Methyl-1-phenyl-1H-pyrazol-5-amine

- Structure : Pyrazole core with phenyl (N1) and methyl (C3) groups.

- Molecular Formula : C₁₀H₁₁N₃ (MW: 173.22 g/mol).

- CAS : 1131-18-6.

- Synthesis : Phosphorus pentasulfide-mediated cyclization of hydrazone precursors .

- Properties : Basic amine group (pKa ~8.5) enhances solubility in acidic media.

- Applications : Intermediate in antipsychotic drug synthesis .

5-Methylthiazol-2-amine (Meloxicam Related Compound B)

- Structure : Simple thiazole with a methyl group at C5.

- Molecular Formula : C₄H₆N₂S (MW: 114.17 g/mol).

- CAS : 7305-71-7.

- Synthesis : Condensation of thiourea with α-bromoketones.

- Properties : Lower molecular weight and higher volatility compared to phenyl-substituted analogs.

- Applications : Impurity standard in NSAID quality control .

5-Amino-3-phenylisoxazole

- Structure : Isoxazole core with phenyl (C3) and amine (C5) groups.

- Molecular Formula : C₉H₈N₂O (MW: 160.18 g/mol).

- CAS : 4369-55-5.

- Synthesis : Cycloaddition of nitrile oxides with alkynes.

- Properties : Oxygen in the isoxazole ring increases polarity vs. sulfur-containing analogs.

- Applications : Antimicrobial agent precursor .

Comparative Data Table

Key Findings

Structural Impact :

- Sulfur-containing cores (isothiazole, thiadiazole, thiazole) exhibit higher lipophilicity than oxygen-containing isoxazoles.

- Pyrazole derivatives show enhanced basicity due to the amine group’s accessibility .

Synthetic Routes :

- Thiazoles and isothiazoles are often synthesized via Hantzsch or cycloaddition methods, while pyrazoles require hydrazine derivatives .

Applications :

- Phenyl-substituted compounds are favored in medicinal chemistry for their balanced solubility and bioavailability.

- Simpler analogs (e.g., 5-methylthiazol-2-amine) serve as critical quality control standards .

Activité Biologique

3-Phenylisothiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This structural framework is known for its ability to interact with biological targets, making it a promising candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with phenylhydrazine or similar reagents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications allowing for the introduction of different substituents on the phenyl ring to optimize biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

In one study, derivatives of 3-phenylisothiazol showed zones of inhibition ranging from 15 to 19 mm against S. typhi and E. coli at a concentration of 500 μg/disk, indicating moderate to good antimicrobial activity .

Antifungal Activity

The compound has also exhibited antifungal properties against species such as Aspergillus niger and Candida albicans. Inhibition percentages ranged between 58% and 66% compared to standard antifungal agents like fluconazole, with minimum inhibitory concentrations (MIC) reported between 32–42 μg/mL .

Other Biological Activities

Research indicates that this compound may possess additional pharmacological effects, including:

- Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation markers.

- Analgesic : Some derivatives exhibit pain-relieving properties.

- Antitubercular : Preliminary studies suggest activity against Mycobacterium tuberculosis.

Study on Antimicrobial Efficacy

A study evaluated a series of 4-amino derivatives of isothiazoles, including this compound, revealing significant antimicrobial activity. The most active compounds showed MIC values as low as 62.5 μg/mL against S. aureus, suggesting that structural modifications can enhance efficacy .

Evaluation of Antifungal Properties

In another investigation, derivatives were tested against various fungal strains. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited increased antibacterial activity, particularly against Gram-positive bacteria .

Data Summary

| Activity | Target Organism | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 62.5 | 15–19 |

| Antibacterial | Escherichia coli | Not specified | Moderate |

| Antifungal | Aspergillus niger | 32–42 | 58%–66% inhibition |

| Antifungal | Candida albicans | Not specified | Moderate |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the purity and structure of 3-Phenylisothiazol-5-amine?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., amine N–H stretches at ~3445 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve tautomeric ambiguity in the solid state .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodology : Employ co-solvents like dimethyl sulfoxide (DMSO) or ethanol at concentrations <1% (v/v). Alternatively, synthesize water-soluble derivatives (e.g., hydrochloride salts) via protonation of the amine group under acidic conditions. Micellar solubilization using surfactants (e.g., Tween-80) is also viable .

Q. What are the standard synthetic routes for this compound?

- Methodology : A common approach involves cyclocondensation of thiourea derivatives with α-haloketones under basic conditions. For example, react 3-phenyl-5-isothiocyanatoisothiazole with ammonia in ethanol at reflux. Optimize yield by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and biological activity?

- Methodology : Characterize tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine) using X-ray crystallography and DFT calculations. Compare their electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding patterns. Biological activity differences can be assessed via in vitro assays (e.g., antimicrobial IC₅₀) .

Q. What strategies improve the antitumor potency of this compound derivatives?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance lipophilicity and target binding. Use structure-activity relationship (SAR) studies guided by molecular docking against cancer-related enzymes (e.g., carbonic anhydrase IX). Validate with cytotoxicity assays (MTT) on cancer cell lines .

Q. How can conflicting data on the antimicrobial activity of this compound derivatives be resolved?

- Methodology : Standardize assay protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability. Cross-validate results using isogenic microbial strains and structural analogs. Perform time-kill studies to distinguish bacteriostatic vs. bactericidal effects .

Q. What crystallographic techniques reveal intermolecular interactions critical for stabilizing this compound in solid-state formulations?

- Methodology : Single-crystal X-ray diffraction identifies key hydrogen bonds (N–H⋯N, N–H⋯S) and π-π stacking interactions. Pair with thermal analysis (DSC/TGA) to assess stability under storage conditions .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.